Benzo[d]oxazole-4-carbaldehyde

Catalog No.
S696199
CAS No.
1492303-37-3
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazole-4-carbaldehyde

CAS Number

1492303-37-3

Product Name

Benzo[d]oxazole-4-carbaldehyde

IUPAC Name

1,3-benzoxazole-4-carbaldehyde

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H

InChI Key

JMDWCJKHCBSPBS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC=N2)C=O

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C=O

Organic Synthesis:

  • Precursor for the synthesis of diverse heterocycles: Due to its reactive aldehyde group, Benzo[d]oxazole-4-carbaldehyde can serve as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are important scaffolds found in numerous biologically active molecules, such as pharmaceuticals and agrochemicals. Studies have demonstrated its effectiveness in the synthesis of pyrazoles, [1,2-diazepines], and thiadiazoles, highlighting its versatility as a synthetic precursor. [, ]

Medicinal Chemistry:

  • Exploration as a potential anticonvulsant agent: Research suggests that Benzo[d]oxazole-4-carbaldehyde may possess anticonvulsant properties. Studies have shown that it exhibits activity against seizures induced by various convulsants in animal models. [] Further investigations are needed to understand the underlying mechanisms of action and potential therapeutic applications.

Material Science:

  • Development of functional materials: The unique properties of Benzo[d]oxazole-4-carbaldehyde, including its aromatic character and reactive aldehyde functionality, make it a potential candidate for the development of functional materials. Research suggests its potential application in the synthesis of photoactive materials and polymers with specific properties. [, ]

Benzo[d]oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₅NO₂. It features a fused benzene and oxazole ring structure, where the oxazole ring contains a nitrogen atom in its five-membered ring. This compound is characterized by its aldehyde functional group located at the 4-position of the oxazole moiety, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Typical of aldehydes and heterocycles:

  • Electrophilic Substitution: The presence of the electron-withdrawing aldehyde group can activate the aromatic ring for electrophilic substitution reactions, particularly at positions ortho and para to the substituent.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition reactions, making it reactive towards nucleophiles such as amines or alcohols.
  • Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as the La(OTf)₃-catalyzed [3+2] cycloaddition, which allows for the synthesis of various derivatives with enhanced biological activity .

Benzo[d]oxazole derivatives have been reported to exhibit a range of biological activities. Research indicates that compounds in this class may possess:

  • Antimicrobial Properties: Some derivatives demonstrate activity against various bacterial strains.
  • Anticancer Activity: Certain benzo[d]oxazole compounds show promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction.
  • Anti-inflammatory Effects: They may also modulate inflammatory pathways, contributing to their potential therapeutic applications.

These activities make benzo[d]oxazole-4-carbaldehyde a compound of interest in drug discovery and development.

Several synthetic routes have been developed for benzo[d]oxazole-4-carbaldehyde:

  • Cycloaddition Reactions: Utilizing catalysts like La(OTf)₃, benzo[d]oxazole can be synthesized via cycloaddition from quinones and diaziridines .
  • One-Pot Reactions: A one-pot synthesis involving acylation and annulation has been reported, allowing for efficient production of benzoxazoles from readily available precursors .
  • Traditional Methods: The classical method involves heating ortho-aminoaryl aldehydes with carboxylic acids or their derivatives under acidic conditions to form the desired product.

These methods highlight the versatility and efficiency of synthesizing this compound.

Benzo[d]oxazole-4-carbaldehyde finds applications in various domains:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.
  • Material Science: Used in developing organic materials, including dyes and sensors, owing to its electronic properties.
  • Chemical Probes: It serves as a precursor for synthesizing fluorescent probes for biological imaging.

Studies on benzo[d]oxazole-4-carbaldehyde interactions focus on its binding affinity with biological targets. Research indicates that it may interact with specific enzymes or receptors, influencing biochemical pathways. These interactions are crucial for understanding its pharmacological profile and potential side effects.

Several compounds share structural similarities with benzo[d]oxazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeKey Features
Benzo[d]oxazoleHeterocyclicBasic structure without an aldehyde group
2-AminobenzoxazoleAmino derivativeExhibits enhanced biological activity
BenzothiazoleSulfur-containingSimilar reactivity but different electronic properties
BenzofuranOxygen-containingDifferent ring structure; used in similar applications

Uniqueness of Benzo[d]oxazole-4-carbaldehyde

Benzo[d]oxazole-4-carbaldehyde is unique due to its specific positioning of the aldehyde group, which enhances its reactivity compared to other benzoxazoles. This positioning allows for distinct chemical behavior and interaction profiles that are not present in other similar compounds.

XLogP3

1.2

Dates

Last modified: 08-15-2023

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